2,1-Benzisoxazol-3(1H)-one 2,1-Benzisoxazol-3(1H)-one
Brand Name: Vulcanchem
CAS No.: 31499-90-8
VCID: VC7966949
InChI: InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H
SMILES: C1=CC=C2C(=C1)C(=O)ON2
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol

2,1-Benzisoxazol-3(1H)-one

CAS No.: 31499-90-8

Cat. No.: VC7966949

Molecular Formula: C7H5NO2

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

2,1-Benzisoxazol-3(1H)-one - 31499-90-8

Specification

CAS No. 31499-90-8
Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
IUPAC Name 1H-2,1-benzoxazol-3-one
Standard InChI InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H
Standard InChI Key FUAXXVSVFLEVSF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)ON2
Canonical SMILES C1=CC=C2C(=C1)C(=O)ON2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s scaffold consists of a benzene ring fused to an isoxazole moiety, with a ketone group at the 3-position. The isoxazole ring incorporates oxygen and nitrogen atoms at the 1- and 2-positions, respectively, contributing to its electronic diversity. X-ray crystallography and NMR studies confirm a planar geometry, with bond lengths and angles consistent with aromatic stabilization .

Table 1: Key Structural Parameters

ParameterValueSource
Bond length (C-O)1.36 Å
Bond length (N-O)1.41 Å
Dihedral angle179.5° (benzene-isoxazole)

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and the lactam carbonyl group. The 1H^1H NMR spectrum (CDCl₃) exhibits peaks at δ 8.69 (s, 1H), 7.85 (d, J=7.8HzJ = 7.8 \, \text{Hz}, 1H), and 7.68 (t, J=7.7HzJ = 7.7 \, \text{Hz}, 1H), corresponding to the aromatic protons . The carbonyl carbon resonates at δ 168.02 ppm in the 13C^{13}C NMR spectrum .

Synthesis Methodologies

Photochemical Cyclization of 2-Azidobenzoic Acid

The most efficient synthesis involves intramolecular photochemical cyclization of 2-azidobenzoic acid. Under UV irradiation (254 nm) in ethanol with potassium carbonate, the azide undergoes nitrogen elimination to form a nitrene intermediate, which subsequently cyclizes to yield 2,1-benzisoxazol-3(1H)-one . This method achieves a 75% yield, with purity confirmed via HPLC .

Reaction Conditions

  • Substrate: 2-Azidobenzoic acid (0.078 mmol)

  • Base: K₂CO₃ (0.078 mmol)

  • Solvent: Ethanol (10 mL)

  • Irradiation: 1 h at 254 nm

Alternative Routes Using o-Nitrobenzoates

Physicochemical Properties

Stability and Solubility

The compound crystallizes as pale yellow needles that gradually redden upon exposure to ambient conditions . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but is insoluble in water. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, reflecting its thermal stability .

Table 2: Physical Properties

PropertyValueSource
Melting point198–200°C (decomp.)
Solubility in ethanol12 mg/mL
λₘₐₓ (UV-Vis)285 nm

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient isoxazole ring directs electrophilic substitution to the 5- and 7-positions of the benzene ring. Iodination at the 5-position using N-iodosuccinimide (NIS) affords 5-iodo-2,1-benzisoxazol-3(1H)-one in 51% yield, a key intermediate for cross-coupling reactions .

Reduction to 1,3-Dihydro Derivatives

Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a 1,3-dihydro-2,1-benzisoxazole structure, enhancing its potential as a pharmacophore. This reaction proceeds quantitatively under mild conditions (25°C, 1 atm H₂) .

Industrial and Materials Applications

Polymer Stabilizers

The compound’s ability to scavenge free radicals makes it a candidate for UV stabilizers in polyolefins. Accelerated weathering tests show a 40% reduction in carbonyl index for polyethylene films containing 0.5% w/w 2,1-benzisoxazol-3(1H)-one .

Coordination Chemistry

Transition metal complexes (e.g., Cu(II) and Fe(III)) derived from 2,1-benzisoxazol-3(1H)-one exhibit catalytic activity in oxidation reactions. For example, the Cu(II) complex mediates the oxidation of benzyl alcohol to benzaldehyde with 85% conversion .

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